molecular formula C18H16ClFN4O B2442714 2-(2-chloro-6-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide CAS No. 2034438-57-6

2-(2-chloro-6-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

Cat. No.: B2442714
CAS No.: 2034438-57-6
M. Wt: 358.8
InChI Key: NFVVYQUCGJQVOT-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique combination of functional groups, including a triazole ring, phenyl groups, and halogenated phenyl rings, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Halogenation of Phenyl Rings:

    Amide Bond Formation: The final step involves coupling the triazole-containing intermediate with a halogenated phenyl acetic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or phenyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The halogenated phenyl rings can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed:

    Oxidation: Formation of hydroxylated or ketone derivatives

    Reduction: Formation of reduced amine or alcohol derivatives

    Substitution: Formation of substituted phenyl derivatives with new functional groups

Chemistry:

    Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Biology:

    Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activity or protein interactions.

    Drug Development: Its structural motifs make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Medicine:

    Therapeutic Agents: The compound may exhibit pharmacological activity, making it a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.

Industry:

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and halogenated phenyl groups can facilitate binding to active sites, leading to inhibition or activation of biological pathways. The compound may also interfere with cellular processes by modulating signal transduction pathways or altering gene expression.

Comparison with Similar Compounds

  • 2-(2-chlorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
  • 2-(2-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
  • 2-(2-bromophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

Comparison: Compared to its analogs, 2-(2-chloro-6-fluorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide exhibits unique properties due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual halogenation can enhance its reactivity and binding affinity in biological systems, making it a more potent compound in certain applications. Additionally, the combination of these halogens can influence the compound’s physicochemical properties, such as solubility and stability, compared to its mono-halogenated counterparts.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4O/c19-15-7-4-8-16(20)14(15)11-18(25)23-17(12-24-21-9-10-22-24)13-5-2-1-3-6-13/h1-10,17H,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVVYQUCGJQVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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